n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide

Catalog No.
S15825249
CAS No.
920315-18-0
M.F
C22H20N4O2
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)me...

CAS Number

920315-18-0

Product Name

n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide

IUPAC Name

N-(2-aminophenyl)-4-[(6-methoxyindazol-2-yl)methyl]benzamide

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C22H20N4O2/c1-28-18-11-10-17-14-26(25-21(17)12-18)13-15-6-8-16(9-7-15)22(27)24-20-5-3-2-4-19(20)23/h2-12,14H,13,23H2,1H3,(H,24,27)

InChI Key

JBINPCXLYQVNGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN(C=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide is a chemical compound characterized by its complex structure, which includes an aminophenyl group, a methoxy-substituted indazole moiety, and a benzamide functional group. Its molecular formula is C22H20N4O2C_{22}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 372.43 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical for amides and indazole derivatives. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The indazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced to form corresponding amines or other derivatives depending on the reaction conditions used.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide exhibits promising biological activities. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, potentially making it a candidate for anticancer therapies. The indazole component is particularly known for its bioactivity, often associated with anti-inflammatory and antitumor properties .

Additionally, compounds with similar structures have been reported to exhibit activities against various targets, including but not limited to:

  • Vascular endothelial growth factor receptor (VEGFR) inhibition
  • Antineoplastic effects
  • Antimicrobial properties

The synthesis of N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide can be achieved through several methods:

  • Condensation Reaction: The synthesis often starts with the reaction of 2-aminophenyl derivatives with appropriate aldehydes or ketones to form an intermediate.
  • Indazole Formation: The methoxy-substituted indazole can be synthesized separately using cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling: The final step involves coupling the indazole derivative with the previously formed amide to yield the target compound.

This multi-step synthetic route allows for the introduction of various functional groups that can fine-tune the biological activity of the resulting compound .

N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide has potential applications in several fields:

  • Pharmaceutical Development: Its structure suggests utility in designing new drugs targeting cancer and inflammatory diseases.
  • Research: It can serve as a valuable tool in biochemical studies aimed at understanding kinase signaling pathways.

The unique combination of functional groups may also allow for further modifications leading to novel therapeutic agents.

Interaction studies are crucial for understanding how N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide interacts with biological targets. Preliminary data suggest that this compound may bind effectively to specific receptors or enzymes involved in disease processes.

Such studies typically involve:

  • Binding Affinity Assessments: Using techniques like surface plasmon resonance or isothermal titration calorimetry to measure how tightly the compound binds to its target.
  • In Vitro Assays: Evaluating the biological effects of the compound on cell lines expressing relevant targets.

These interactions help elucidate the mechanism of action and inform further drug development efforts.

Several compounds share structural similarities with N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide, which can provide insights into its uniqueness and potential advantages:

Compound NameMolecular FormulaKey Features
N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamideC21H17FN4OC_{21}H_{17}FN_{4}OFluorine substitution may enhance bioactivity
N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamideC21H16F2N4OC_{21}H_{16}F_{2}N_{4}OContains two fluorine atoms, potentially increasing potency
N-(2-Aminophenyl)-4-((6-methoxybenzo[d]thiazol-2-ylamino)methyl)benzamideC22H20N4O2SC_{22}H_{20}N_{4}O_{2}SIncorporates a thiazole moiety, altering pharmacological properties

These comparisons highlight how variations in substituents like halogens or different heterocycles can influence biological activity and therapeutic potential.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

372.15862589 g/mol

Monoisotopic Mass

372.15862589 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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